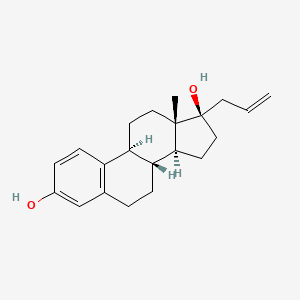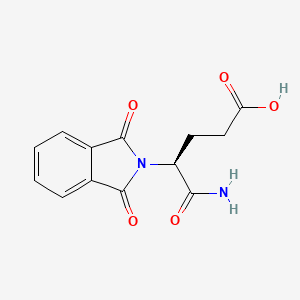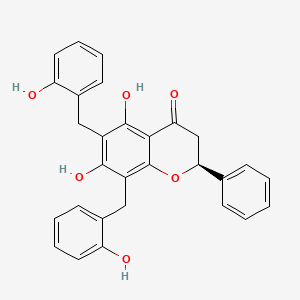
Emepronium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Emepronium is a diarylmethane.
A muscarinic antagonist used mainly in the treatment of urinary syndromes. It is incompletely absorbed from the gastrointestinal tract and does not cross the blood-brain barrier.
Applications De Recherche Scientifique
1. Treatment of Urinary Incontinence
Emepronium has been extensively studied for its use in treating urinary incontinence. It has been found to be effective in reducing the frequency of micturition and improving bladder capacity in patients, particularly in cases of detrusor hyperreflexia and left-shift cystometrograms. However, its efficacy varies, with some studies showing significant improvements while others found no statistical difference between emepronium and placebo (Hebjørn & Walter, 1978), (Walter et al., 1982).
2. Pharmacokinetics and Metabolism
Studies have investigated the pharmacokinetics of emepronium, including its absorption, metabolism, and excretion in humans and animals. It has been shown that a significant portion of emepronium is metabolized and excreted via urine and feces, indicating extensive biliary excretion (Sundwall et al., 1973), (Hallén et al., 1987).
3. Urodynamic Effects
Research has also focused on the urodynamic effects of emepronium. It has been observed to increase bladder capacity and reduce detrusor pressure, although some subjects developed residual urine. These effects highlight the drug's influence on bladder function (Ekeland & Sander, 1976).
4. Local Action in Bladder
Some studies have explored the local action of emepronium when instilled directly into the urinary bladder. This approach showed promise in relieving symptoms such as frequency and urgency in certain patients (Obrink & Bunne, 1978).
5. Interaction with Other Medications
There is evidence of interactions between emepronium and other medications. For instance, oral emepronium bromide can affect the absorption and plasma concentration of other drugs, like propranolol, indicating potential pharmacological interactions (Ritch et al., 1977).
Propriétés
Numéro CAS |
27892-33-7 |
|---|---|
Formule moléculaire |
C20H28N+ |
Poids moléculaire |
282.4 g/mol |
Nom IUPAC |
4,4-diphenylbutan-2-yl-ethyl-dimethylazanium |
InChI |
InChI=1S/C20H28N/c1-5-21(3,4)17(2)16-20(18-12-8-6-9-13-18)19-14-10-7-11-15-19/h6-15,17,20H,5,16H2,1-4H3/q+1 |
Clé InChI |
JEJBJBKVPOWOQK-UHFFFAOYSA-N |
SMILES |
CC[N+](C)(C)C(C)CC(C1=CC=CC=C1)C2=CC=CC=C2 |
SMILES canonique |
CC[N+](C)(C)C(C)CC(C1=CC=CC=C1)C2=CC=CC=C2 |
Autres numéros CAS |
27892-33-7 |
Numéros CAS associés |
3614-30-0 (bromide) |
Synonymes |
Bromide, Emepronium Cetiprin Emepronium Emepronium Bromide |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



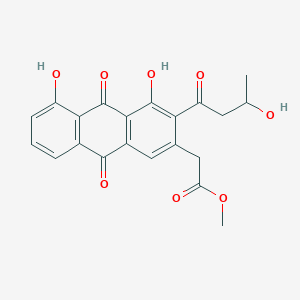
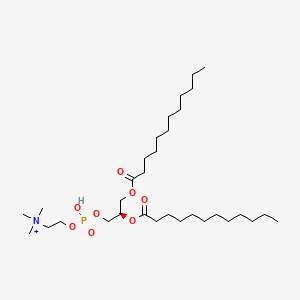
![Phenol, 4-[2-(4-butoxyphenyl)-5-pyrimidinyl]-](/img/structure/B1206228.png)
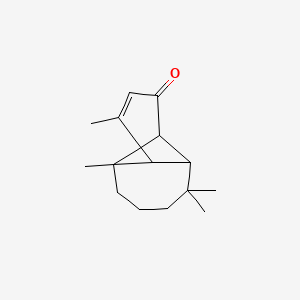
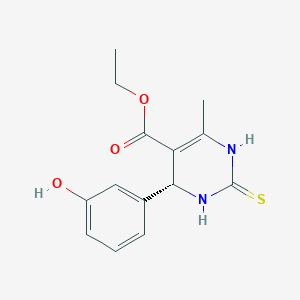

![4-amino-2,6-dimethyl-5-[3-(4-methylphenyl)-1H-pyrazol-5-yl]-3-pyridazinone](/img/structure/B1206235.png)

![(5s,8r,9r,10s,13s,14s,17r)-13-Methyltetradecahydro-3'h-spiro[cyclopenta[a]phenanthrene-17,2'-furan]-3,5'(2h,4'h)-dione](/img/structure/B1206239.png)
